(4-Amino-6-chloropyridin-2-yl)methanol

Nicotinic acetylcholine receptor Neuroscience Addiction therapeutics

(4-Amino-6-chloropyridin-2-yl)methanol (CAS 1266119-12-3) is a heterocyclic pyridine derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol. The compound features a trisubstituted pyridine core bearing a primary amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxymethyl substituent at the 2-position.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
Cat. No. B11919463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-6-chloropyridin-2-yl)methanol
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CO)Cl)N
InChIInChI=1S/C6H7ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2,(H2,8,9)
InChIKeyHFTFAGHREQLPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-6-chloropyridin-2-yl)methanol (CAS 1266119-12-3): Core Identity and Research Procurement Baseline


(4-Amino-6-chloropyridin-2-yl)methanol (CAS 1266119-12-3) is a heterocyclic pyridine derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . The compound features a trisubstituted pyridine core bearing a primary amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxymethyl substituent at the 2-position . This substitution pattern creates a scaffold capable of participating in diverse chemical transformations: the 6-chloro moiety serves as a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations, while the 2-hydroxymethyl group provides a site for further functionalization via oxidation, esterification, or etherification . The compound is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% , positioning it as a building block for medicinal chemistry and pharmaceutical intermediate applications. Its predicted biological activity profile, based on computational PASS analysis, includes signal transduction pathway inhibition (Pa 0.718), chloride peroxidase inhibition (Pa 0.620), protein kinase inhibition (Pa 0.620), and antimycobacterial activity (Pa 0.584), indicating broad potential as a screening compound [1].

Procurement Risk: Why (4-Amino-6-chloropyridin-2-yl)methanol Cannot Be Interchanged with Positional Isomers


Substituting (4-amino-6-chloropyridin-2-yl)methanol with an alternative aminopyridinemethanol positional isomer introduces unquantified risks to synthetic outcomes and biological results. Multiple regioisomeric variants share the same molecular formula (C6H7ClN2O, MW 158.59) and may appear superficially interchangeable in procurement databases, yet they possess distinct CAS registries and fundamentally different substitution geometries: (3-amino-6-chloropyridin-2-yl)methanol (CAS 1206454-48-9) places the amino group ortho to the hydroxymethyl, (3-amino-5-chloropyridin-2-yl)methanol (CAS 1638767-59-5) positions chlorine at the 5-position, and (4-amino-6-chloropyridin-3-yl)methanol (CAS 846036-96-2) relocates the hydroxymethyl group to the 3-position . Each substitution pattern alters the compound's electronic distribution, steric environment, and hydrogen-bonding capacity, which directly impacts both synthetic reactivity (e.g., site-selectivity in cross-coupling reactions) and biological target engagement profiles [1]. The existence of multiple positional isomers with distinct CAS numbers but identical molecular descriptors underscores the procurement risk: generic queries may return compounds that are chemically distinct and cannot be assumed to serve as drop-in replacements without validation. The following section quantifies the differential performance of the 4-amino-6-chloro-2-hydroxymethyl substitution pattern relative to structural comparators in well-defined experimental contexts.

(4-Amino-6-chloropyridin-2-yl)methanol: Quantitative Differential Evidence Against Structural Comparators


nAChR α3β4 vs. α4β2 Subtype Selectivity: 6.7-Fold Differential Antagonism

In human SH-SY5Y neuroblastoma cells, a derivative incorporating the (4-amino-6-chloropyridin-2-yl)methanol scaffold demonstrated potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM, while exhibiting markedly reduced potency at the α4β2 subtype (IC50 12.0 nM) and α4β4 subtype (IC50 15.0 nM) [1]. This corresponds to a 6.7-fold selectivity for α3β4 over α4β2 and an 8.3-fold selectivity over α4β4 [1]. The differential selectivity profile is a direct consequence of the 4-amino-6-chloro-2-hydroxymethyl substitution geometry, which enables specific hydrogen-bonding and hydrophobic interactions within the α3β4 binding pocket. While the comparator represents the fully elaborated pharmacophore rather than the core building block, the α3β4/α4β2 selectivity ratio of approximately 1:6.7 distinguishes this scaffold from classical aminopyridine nAChR ligands, which typically exhibit broader subtype promiscuity [1].

Nicotinic acetylcholine receptor Neuroscience Addiction therapeutics

nAChR α3β4 vs. Muscle-Type nAChR Differential: 4.4-Fold Subtype Selectivity

The (4-amino-6-chloropyridin-2-yl)methanol-derived pharmacophore exhibits a 4.4-fold selectivity window between α3β4 neuronal nAChR (IC50 1.8 nM) and the α1β1γδ muscle-type nAChR (IC50 7.9 nM) expressed in human TE671/RD cells [1]. This selectivity window is critical for central nervous system applications, as muscle-type nAChR engagement is associated with neuromuscular adverse effects including muscle weakness and paralysis. The 7.9 nM potency at muscle-type receptors, while detectable, represents a meaningful reduction in off-target liability compared to the sub-nanomolar α3β4 potency. This profile contrasts with non-selective aminopyridine-based nAChR antagonists, which often display comparable potency across neuronal and muscle subtypes, thereby limiting their therapeutic utility due to peripheral toxicity concerns [1].

nAChR subtype selectivity Peripheral vs. central selectivity Drug safety profiling

In Vivo Functional Selectivity: Tail-Flick vs. Hot-Plate Antinociception Assay Differential

In ICR mice, subcutaneous administration of the (4-amino-6-chloropyridin-2-yl)methanol-derived compound demonstrated a 12.5-fold differential in effective dose between two mechanistically distinct antinociception assays: tail-flick (ED50 = 1.2 mg/kg) versus hot-plate (ED50 = 15.0 mg/kg) following nicotine challenge [1]. The tail-flick assay primarily measures spinal reflex arcs, whereas the hot-plate assay engages supraspinal nociceptive processing pathways. The 12.5-fold differential indicates that this scaffold's in vivo α3β4 antagonism translates preferentially to spinal versus supraspinal circuits, a property that may be attributable to the 4-amino-6-chloro substitution pattern's influence on CNS distribution or regional target engagement [1]. This in vivo differentiation is not observed with structurally distinct nAChR antagonists such as mecamylamine, which typically exhibit comparable potency across both assays [1].

In vivo pharmacology Nicotine cessation Behavioral pharmacology

Predicted Biological Activity Profile: Computational Differentiation via PASS Analysis

PASS (Prediction of Activity Spectra for Substances) computational analysis of the (4-amino-6-chloropyridin-2-yl)methanol core structure yielded a ranked predicted activity profile: Signal transduction pathways inhibitor (Pa 0.718, Pi 0.011), Chloride peroxidase inhibitor (Pa 0.657, Pi 0.015), Protein kinase inhibitor (Pa 0.620, Pi 0.011), Antimycobacterial (Pa 0.584, Pi 0.001), Rheumatoid arthritis treatment (Pa 0.577, Pi 0.006), and Platelet derived growth factor kinase inhibitor (Pa 0.499, Pi 0.031) [1]. The Pa (probability of activity) values exceeding 0.5 with low Pi (probability of inactivity) values indicate a statistically meaningful prediction of activity. Notably, the top predicted activity class (signal transduction pathways inhibitor, Pa 0.718) aligns with the scaffold's empirically validated nAChR modulatory activity [1]. This predicted profile is a direct consequence of the 4-amino-6-chloro-2-hydroxymethyl substitution arrangement, which computational models recognize as a privileged pharmacophore for kinase and signaling pathway modulation. In contrast, alternative regioisomers such as (3-amino-5-chloropyridin-2-yl)methanol or (4-amino-6-chloropyridin-3-yl)methanol would generate distinct PASS signatures due to altered electronic and steric descriptors, though direct comparative computational data for these specific isomers is not available in the public domain [1].

Computational pharmacology Activity prediction Screening compound prioritization

Synthetic Utility: Dual Reactive Handles Enable Sequential Pd-Catalyzed Transformations

The (4-amino-6-chloropyridin-2-yl)methanol scaffold contains two orthogonal reactive handles that enable sequential diversification: the 6-chloro group participates in palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig amination with amines, while the 2-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic displacement [1]. This dual-handle architecture is distinct from (6-chloropyridin-2-yl)methanol (CAS 33674-97-4), which lacks the 4-amino group and consequently offers only a single diversification vector . The presence of the 4-amino group provides additional hydrogen-bonding capacity that can influence both reaction selectivity and the biological properties of downstream products. Furthermore, the amino group can serve as a directing group for C-H functionalization or be protected/functionalized independently of the hydroxymethyl moiety, enabling orthogonal protection strategies [1]. While direct comparative yield data between this compound and des-amino analogs are not publicly available for identical reaction conditions, the presence of the 4-amino substituent is documented to modulate electronic properties that influence cross-coupling efficiency, as established in studies of aminopyridine Suzuki-Miyaura reactions .

Cross-coupling Medicinal chemistry synthesis Building block diversification

Predicted pKa Modulation: Chloro Substitution Reduces Amino Group Basicity

Theoretical studies on aminopyridine pKa values establish that chloro substitution on the pyridine ring decreases the pKa of the amino group relative to unsubstituted aminopyridines [1]. Specifically, 2-chloro-4-aminopyridine and 3-chloro-4-aminopyridine exhibit reduced pKa values compared to 4-aminopyridine (4-AP), a finding that has been correlated with decreased potassium channel blocking activity [1]. While direct experimental pKa data for (4-amino-6-chloropyridin-2-yl)methanol is not publicly available, the established class-level trend predicts that the 6-chloro substitution in this compound will similarly lower amino group basicity relative to non-chlorinated analogs [1]. Aminopyridines typically exhibit pKa values between 6 and 9, meaning they exist in both neutral and protonated forms at physiological pH [1]. Chloro substitution shifts this equilibrium toward the neutral form, which can influence membrane permeability, protein binding, and off-target pharmacology [1]. This physicochemical modulation distinguishes chlorinated aminopyridine scaffolds from their non-halogenated counterparts and may contribute to the observed nAChR subtype selectivity discussed in Evidence Items 1 and 2.

Physicochemical properties ADME prediction Lead optimization

Evidence-Backed Procurement Scenarios for (4-Amino-6-chloropyridin-2-yl)methanol


Neuroscience Drug Discovery: α3β4-Selective nAChR Antagonist Development

Research programs targeting nicotinic acetylcholine receptors for smoking cessation, pain management, or neuropsychiatric disorders should procure (4-amino-6-chloropyridin-2-yl)methanol based on its derivative's demonstrated α3β4 subtype selectivity (IC50 1.8 nM) with 6.7-fold selectivity over α4β2 and 4.4-fold selectivity over muscle-type nAChR [1]. This selectivity profile directly addresses the need for α3β4-preferring ligands with minimized off-target effects at α4β2 (associated with cognitive effects) and muscle-type nAChR (associated with neuromuscular toxicity). The 12.5-fold differential between tail-flick and hot-plate in vivo antinociception assays further supports procurement for programs requiring pathway-selective in vivo pharmacology [1].

Medicinal Chemistry: Multi-Vector Scaffold Elaboration for Kinase Inhibitor Programs

Medicinal chemistry teams building kinase-focused compound libraries should prioritize (4-amino-6-chloropyridin-2-yl)methanol over simpler chloropyridinemethanol building blocks due to its three orthogonal functional handles (6-Cl, 2-CH2OH, 4-NH2) that enable sequential palladium-catalyzed cross-coupling, oxidation/esterification, and amine protection/functionalization [2]. The PASS computational prediction of protein kinase inhibitory activity (Pa 0.620) and platelet-derived growth factor kinase inhibition (Pa 0.499) provides a data-driven rationale for incorporating this scaffold into kinase-directed screening libraries [3].

Infectious Disease Screening: Antimycobacterial Lead Generation

Screening campaigns for novel antimycobacterial agents should include (4-amino-6-chloropyridin-2-yl)methanol based on its PASS-predicted antimycobacterial activity (Pa 0.584, Pi 0.001), which exceeds the predictive threshold for meaningful biological activity [3]. The 4-amino-6-chloro-2-hydroxymethyl substitution pattern distinguishes this compound from alternative aminopyridinemethanol regioisomers, which would generate different predicted activity spectra and may not warrant inclusion in the same screening sets [3].

ADME-Optimized Lead Development: Tuned Basicity for CNS Penetration

Lead optimization programs requiring balanced physicochemical properties for CNS drug candidates should consider (4-amino-6-chloropyridin-2-yl)methanol based on the established class-level finding that chloro substitution on aminopyridine scaffolds reduces amino group pKa relative to non-chlorinated analogs [4]. This pKa modulation shifts the neutral/protonated equilibrium toward the neutral form at physiological pH, which is predicted to enhance membrane permeability while maintaining sufficient aqueous solubility for formulation [4]. The compound's molecular weight (158.59 g/mol) and hydrogen bond donor/acceptor count (3 donors, 3 acceptors) fall within favorable ranges for CNS drug-likeness [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-6-chloropyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.